2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride
Overview
Description
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride , also known by its chemical formula C12H19NO2·HCl , is a synthetic compound with potential applications in various fields. It falls under the category of biochemicals and is commonly used in proteomics research . The compound’s structure consists of an ethanolamine backbone with an ethoxyphenyl group attached to the amino nitrogen.
Molecular Structure Analysis
The molecular formula of this compound indicates that it contains 12 carbon atoms , 19 hydrogen atoms , 1 nitrogen atom , 2 oxygen atoms , and a chloride ion. The benzylic position (the carbon adjacent to the amino group) is crucial for its reactivity and biological activity .
Chemical Reactions Analysis
Safety and Hazards
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)ethylamino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-15-12-6-4-11(5-7-12)10(2)13-8-9-14;/h4-7,10,13-14H,3,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJNLZEVHZSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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